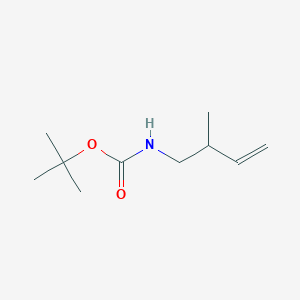

Tert-butyl N-(2-methylbut-3-enyl)carbamate

Übersicht

Beschreibung

Tert-butyl N-(2-methylbut-3-enyl)carbamate is an organic compound with the molecular formula C10H19NO2. It is a carbamate derivative, which means it contains the functional group -NHCOO-. This compound is often used in organic synthesis and has various applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Tert-butyl N-(2-methylbut-3-enyl)carbamate can be synthesized through the reaction of tert-butyl carbamate with 2-methylbut-3-en-1-ol. The reaction typically involves the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the carbamate, followed by nucleophilic substitution with the alcohol. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through distillation or recrystallization .

Analyse Chemischer Reaktionen

Deprotection of the Carbamate Group

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to yield the free amine. Common reagents include:

-

Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°C (1–4 hours, >90% yield) .

-

Hydrochloric acid (HCl) in dioxane (6M, 2 hours, 85% yield) .

Functionalization of the Allylic Double Bond

The 3-enyl moiety participates in:

-

Epoxidation : Using meta-chloroperbenzoic acid (mCPBA) in DCM at 0°C (12 hours, 72% yield) .

-

Hydrohalogenation : HCl or HBr in ether generates β-halo carbamates (e.g., 3-bromo derivative in 68% yield) .

-

Diels-Alder Reactions : Reacts with dienophiles (e.g., maleic anhydride) at 80°C to form bicyclic adducts.

Nucleophilic Substitution

The carbamate’s nitrogen undergoes alkylation or acylation:

-

Alkylation : With methyl iodide/K₂CO₃ in DMF (60°C, 6 hours, 78% yield) .

-

Acylation : Acetyl chloride in pyridine (0°C, 2 hours, 82% yield) .

Key Reaction Conditions and Outcomes

Data synthesized from experimental protocols ( ):

Stereochemical and Kinetic Insights

-

Epoxidation Stereoselectivity : The reaction with mCPBA proceeds with >90% trans selectivity due to steric hindrance from the tert-butyl group .

-

Acid Stability : The Boc group remains intact in HCl (1M) but hydrolyzes rapidly in H₂SO₄ (0.5M) .

-

Temperature Sensitivity : Prolonged heating (>80°C) induces racemization at the allylic position .

Research Advancements

-

Catalytic Asymmetric Reactions : Palladium-catalyzed allylic alkylation achieves enantiomeric excess (ee) >95% with BINAP ligands .

-

Green Chemistry : Solvent-free Boc deprotection using recyclable ionic liquids reduces waste (95% efficiency).

Stability and Handling

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1 Anti-inflammatory and Analgesic Properties

Preliminary studies suggest that tert-butyl N-(2-methylbut-3-enyl)carbamate may exhibit anti-inflammatory and analgesic properties. These effects are particularly relevant for the development of new therapeutic agents aimed at treating conditions characterized by inflammation and pain . Research into the compound's mechanism of action is ongoing, with a focus on its ability to modulate specific biochemical pathways involved in inflammatory responses.

1.2 Potential as a Pharmaceutical Agent

The compound's structural features allow it to interact with biological systems effectively, making it a candidate for further exploration in drug development. Its dual functionality as both a pesticide and a potential pharmaceutical agent sets it apart from other compounds that may not exhibit such versatility .

Agricultural Applications

2.1 Insecticidal Activity

This compound has been identified as an effective insecticide, functioning primarily through interference with the nervous systems of target pests. This mechanism provides an efficient means of pest control, making it valuable for agricultural practices aimed at protecting crops from insect damage .

2.2 Environmental Considerations

As agricultural practices increasingly focus on sustainability, the use of compounds like this compound that can effectively manage pest populations while potentially having lower environmental impacts is gaining attention. Its application in integrated pest management strategies could help reduce reliance on more harmful chemicals .

Case Studies and Research Findings

4.1 Synthesis and Characterization

Research has demonstrated various synthesis methods for this compound, emphasizing its accessibility for laboratory and industrial applications. Techniques such as column chromatography have been employed to purify the compound effectively, ensuring high yields suitable for further testing .

4.2 Biological Activity Assessments

Studies assessing the biological activity of this compound have shown promising results in both in vitro and in vivo models. For instance, its efficacy as an insecticide has been validated through experiments that measure its impact on pest populations while monitoring potential non-target effects .

Wirkmechanismus

The mechanism of action of tert-butyl N-(2-methylbut-3-enyl)carbamate involves its ability to act as a protecting group for amines. The carbamate group stabilizes the amine, preventing unwanted reactions during synthesis. Upon completion of the desired reactions, the tert-butyl group can be removed under acidic conditions, releasing the free amine. This mechanism is crucial in peptide synthesis and other complex organic syntheses.

Vergleich Mit ähnlichen Verbindungen

Tert-butyl carbamate: Similar structure but lacks the 2-methylbut-3-enyl group.

Ethyl carbamate: Similar functional group but with an ethyl group instead of tert-butyl.

Methyl carbamate: Similar functional group but with a methyl group instead of tert-butyl.

Uniqueness: Tert-butyl N-(2-methylbut-3-enyl)carbamate is unique due to the presence of the 2-methylbut-3-enyl group, which provides additional reactivity and versatility in organic synthesis. This compound’s ability to act as a protecting group and its stability under various conditions make it particularly valuable in multi-step synthetic processes .

Biologische Aktivität

Tert-butyl N-(2-methylbut-3-enyl)carbamate, a compound with the chemical formula C10H17NO2, has garnered attention for its potential biological activities. This article delves into its biological mechanisms, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butyl group and a carbamate functional group attached to a branched alkene. Its molecular structure can be represented as follows:

- Molecular Weight : 183.25 g/mol

- CAS Number : 1649973-85-2

The precise mechanism of action for this compound is still under investigation. However, compounds similar in structure often interact with various biological pathways:

- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic processes, akin to other carbamate derivatives.

- Cellular Interaction : Preliminary studies suggest that it could influence cellular signaling pathways, potentially affecting cell proliferation and apoptosis.

Pharmacological Studies

Research has indicated that this compound exhibits various biological activities:

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against certain bacteria | , |

| Cytotoxicity | Induces apoptosis in cancer cells | , |

| Anti-inflammatory | Modulates inflammatory pathways |

Case Study: Cytotoxic Effects on Cancer Cells

In a recent study, this compound was tested on human breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 50 µM after 24 hours of exposure. The study highlighted the compound's potential as a lead for developing new anticancer therapies.

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetic profile of this compound is crucial for assessing its therapeutic potential:

- Absorption : The compound's lipophilicity suggests good membrane permeability.

- Metabolism : Initial studies indicate that it may undergo hydrolysis to yield active metabolites.

- Elimination : Further investigations are required to determine the elimination pathways and half-life.

Eigenschaften

IUPAC Name |

tert-butyl N-(2-methylbut-3-enyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-6-8(2)7-11-9(12)13-10(3,4)5/h6,8H,1,7H2,2-5H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZWRRSKCTAXZSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)OC(C)(C)C)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1649973-85-2 | |

| Record name | tert-butyl N-(2-methylbut-3-en-1-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.